1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one
Overview
Description
Scientific Research Applications
Anticoagulant Applications
- MD 805 , a compound related to the queried chemical structure, was studied for its anticoagulant properties in patients with chronic renal failure undergoing maintenance hemodialysis. It showed a stable antithrombin effect without significant increases in proteins released as a result of platelet activation, suggesting its utility in maintenance anticoagulation therapy for hemodialysis patients (Matsuo, Nakao, Yamada, & Matsuo, 1986).
Environmental Persistence and Exposure
- A study on perfluorinated alkyl sulfonamides (PFASs) , which are structurally related to the queried compound by the sulfonamide group, investigated their occurrence in indoor and outdoor air and dust. This research highlighted the environmental persistence and human exposure risks of PFASs, indicating the importance of understanding the environmental impact of related chemical compounds (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).
GABAergic Seizure Regulation
- Research into compounds like piperidine-4-sulfonic acid , which shares a piperidine core with the queried compound, explored their role in GABAergic seizure regulation. This study contributed to understanding how such structures could influence seizure thresholds and control through GABA-mediated neurotransmission (Miller & Ferrendelli, 1990).
Metabolism and Pharmacokinetics
- The disposition and metabolism of SB-649868 , a compound with a piperidine structure, were examined in humans to understand its pharmacokinetic profile and metabolic pathways. This study offers insights into how similar compounds are processed in the body, which is critical for the development of new drugs (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(2-methylpropylsulfonyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZQEICEWXUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.